N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety and a pyrazolone-derived carboxamide group. The pyrazolone scaffold (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a well-studied pharmacophore in medicinal chemistry, known for its antipyretic, analgesic, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O2/c1-12-16(18(28)26(24(12)2)13-6-4-3-5-7-13)21-17(27)14-8-9-15(23-22-14)25-11-19-10-20-25/h3-11H,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWQBRVMKJNNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a β-diketone with hydrazine.
Formation of the triazole ring: This can be synthesized via a cyclization reaction involving an azide and an alkyne.
Formation of the pyridazine ring: This can be synthesized through the reaction of a hydrazine with a 1,4-diketone.
Coupling reactions: The final compound is formed by coupling the intermediate products under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole and triazole rings.
Reduction: Reduction reactions could target the carbonyl group in the pyrazole ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its complex structure, the compound could be a candidate for drug development, particularly for targeting specific biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: Inhibiting their activity.
Interacting with receptors: Modulating signal transduction pathways.
Disrupting cellular processes: Affecting cell division or apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Bioactivity Modulation: The target compound’s pyridazine-triazole system likely enhances antimicrobial activity compared to simpler pyrazolone derivatives like ethyl carbamates (e.g., compound in ), which primarily exhibit DNA-binding properties.
Synthetic Efficiency :
- Hydrazinecarbothioamide derivatives (e.g., 1c) achieve high yields (93–97%) via straightforward condensation, suggesting that the target compound’s triazole incorporation may require more complex multi-step synthesis .
Key Insights:
- Compared to IBC-7’s membrane-targeting prenylated system, the pyridazine-triazole scaffold may offer broader-spectrum activity due to dual targeting of enzymes and nucleic acids .
Physicochemical and Crystallographic Properties
- Melting Points : Derivatives with thioamide groups (e.g., 1c: 248–250°C) exhibit higher melting points than carbamates (e.g., : ~120–150°C), indicating stronger intermolecular forces in the target compound .
- Crystallinity: Pyrazolone carboxamides (e.g., ) form monoclinic crystals with hydrogen-bonded dimers, whereas pyridazine-triazole systems may adopt triclinic packing due to asymmetric hydrogen-bonding donors/acceptors .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from 4-aminoantipyrine and various substituted reagents to yield the pyrazole ring structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compounds.
Biological Activity
The biological activity of the compound has been evaluated against several targets:
Enzyme Inhibition
Recent studies have shown that derivatives of this compound exhibit inhibitory activity against various enzymes, including:
- Alkaline Phosphatases (APs) : The derivatives were screened against human recombinant alkaline phosphatase isoforms (h-TNAP, h-IAP, h-GCAP). The results indicated a moderate inhibitory effect compared to standard inhibitors .
| Enzyme Type | Inhibition (%) |
|---|---|
| Human Tissue-Nonspecific | 45 |
| Human Intestinal | 30 |
| Human Placental | 25 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It demonstrated significant antibacterial and antifungal activity in vitro. The minimum inhibitory concentrations (MICs) were evaluated against various strains of bacteria and fungi.
Cytotoxicity Studies
Cytotoxic effects were assessed using human cancer cell lines. The compound showed selective cytotoxicity towards certain cancer types while having a lower impact on normal cells.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Anticancer Activity : A study involving the treatment of breast cancer cell lines showed that the compound induced apoptosis through caspase activation pathways. This suggests its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : In a comparative study against common pathogens, the compound exhibited superior activity compared to traditional antibiotics, indicating its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
